molecular formula C9H10N2O4 B14737609 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone CAS No. 2280-37-7

2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone

Cat. No.: B14737609
CAS No.: 2280-37-7
M. Wt: 210.19 g/mol
InChI Key: HCRMJBRYCLWVFX-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.

    Formation of 4-Nitrophenylacetone: Nitrobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-nitrophenylacetone.

    Amination and Hydroxylation: The final step involves the amination and hydroxylation of 4-nitrophenylacetone. This can be achieved by treating 4-nitrophenylacetone with ammonia and hydrogen peroxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 2-Amino-1-(4-nitrophenyl)-1,3-propanedione.

    Reduction: Reduction of the nitro group yields 2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone.

    Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and hydroxyl groups, allowing it to participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    2-Amino-3-hydroxy-1-(4-methylphenyl)-1-propanone: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

    2-Amino-3-hydroxy-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.

Properties

CAS No.

2280-37-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H10N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8,12H,5,10H2

InChI Key

HCRMJBRYCLWVFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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